Retigabine-d4 Dihydrochloride is a deuterated derivative of Retigabine, an anticonvulsant medication primarily used to treat epilepsy. This compound is notable for its ability to modulate potassium channels, specifically the KCNQ (Kv7) family, which plays a crucial role in stabilizing neuronal excitability. The chemical structure of Retigabine-d4 Dihydrochloride includes deuterium isotopes, which are useful in various scientific applications, including pharmacokinetics and metabolic studies.
Retigabine-d4 Dihydrochloride is classified as an anticonvulsant and falls under the category of potassium channel openers. It is identified by the CAS number 1285886-70-5 and has a molecular formula of with a molar mass of approximately 380.28 g/mol . The compound is synthesized through organic chemical methods that involve deuterated benzamide derivatives .
The synthesis of Retigabine-d4 Dihydrochloride generally follows a multi-step organic synthesis approach. Key steps include:
The process typically requires careful control of reaction conditions, including temperature and atmosphere (often inert), to ensure optimal yields and minimize by-products.
Retigabine-d4 Dihydrochloride possesses a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Retigabine-d4 Dihydrochloride undergoes various chemical reactions typical for potassium channel modulators. These reactions include:
These reactions are essential for its anticonvulsant effects and highlight its dual mechanism of action in modulating neuronal excitability.
Retigabine-d4 Dihydrochloride acts primarily by opening voltage-gated potassium channels (KCNQ2-5). The mechanism can be detailed as follows:
Retigabine-d4 Dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for handling and application in research settings.
Retigabine-d4 Dihydrochloride serves multiple scientific purposes:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: